molecular formula C7H5NOS B183329 6-Hydroxybenzothiazole CAS No. 13599-84-3

6-Hydroxybenzothiazole

Cat. No. B183329
CAS RN: 13599-84-3
M. Wt: 151.19 g/mol
InChI Key: ORIIXCOYEOIFSN-UHFFFAOYSA-N
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Patent
US08648087B2

Procedure details

6-methoxybenzo[d]thiazole hydrobromide (1.00 g, 4.06 mmol) was dissolved in aqueous hydrobromide (10 mL of 48% solution). After heating to reflux for 10 hours, the mixture was cooled in an ice bath and diluted with water (50 mL). After adjusting the pH to 8 with the slow addition of solid NaHCO3, the mixture was filtered, washing the solid with water and air-drying to provide the product (0.35 g, 57%) as white solid.
Name
6-methoxybenzo[d]thiazole hydrobromide
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
Br.C[O:3][C:4]1[CH:12]=[CH:11][C:7]2[N:8]=[CH:9][S:10][C:6]=2[CH:5]=1.C([O-])(O)=O.[Na+]>Br.O>[S:10]1[C:6]2[CH:5]=[C:4]([OH:3])[CH:12]=[CH:11][C:7]=2[N:8]=[CH:9]1 |f:0.1,2.3|

Inputs

Step One
Name
6-methoxybenzo[d]thiazole hydrobromide
Quantity
1 g
Type
reactant
Smiles
Br.COC1=CC2=C(N=CS2)C=C1
Name
Quantity
10 mL
Type
solvent
Smiles
Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After heating
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 10 hours
Duration
10 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
washing the solid with water
CUSTOM
Type
CUSTOM
Details
air-drying

Outcomes

Product
Name
Type
product
Smiles
S1C=NC2=C1C=C(C=C2)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.35 g
YIELD: PERCENTYIELD 57%
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.